4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide

Histamine receptor ligands Imidazole SAR Chemotype fingerprinting

4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS 1340113-77-0, MF C₁₁H₂₀N₄O, MW 224.31 g/mol) is a synthetic imidazole derivative bearing a butanamide backbone with an N²-ethylamino substituent and an N¹-(2-ethylimidazol-1-yl) group. It is classified among imidazole-1-butanamide derivatives and is supplied as a research-grade fine chemical (≥97% purity) by multiple vendors.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13636940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CCC(C(=O)N)NCC
InChIInChI=1S/C11H20N4O/c1-3-10-14-6-8-15(10)7-5-9(11(12)16)13-4-2/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16)
InChIKeyPBRSWBKSSQPTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS 1340113-77-0): Identity, Source Availability, and Procurement Starting Point


4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS 1340113-77-0, MF C₁₁H₂₀N₄O, MW 224.31 g/mol) is a synthetic imidazole derivative bearing a butanamide backbone with an N²-ethylamino substituent and an N¹-(2-ethylimidazol-1-yl) group . It is classified among imidazole-1-butanamide derivatives and is supplied as a research-grade fine chemical (≥97% purity) by multiple vendors . The compound is structurally related to endogenous histamine metabolites and synthetic imbutamine analogs, placing it within a pharmacologically relevant chemical space for histamine receptor modulation and imidazole-based medicinal chemistry programs .

Structural class Synthetic imidazole-1-butanamide with 2-ethyl and N²-ethylamino substitution
Research context Histamine H₃/H₄ receptor modulation and imidazole-based medicinal chemistry programs
Procurement note Multi-vendor availability with CoA-supported purity profiles (AKSci, Leyan, Chemscene)

Why General Imidazole-Butanamide Analogs Cannot Substitute for 4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide in Target-Focused Research


Within the imidazole-butanamide chemotype, small structural alterations—such as the presence or absence of the 2-ethyl substituent on the imidazole ring, replacement of the N-ethylamino group with N-methylamino, or positional isomerism of the imidazole attachment—can produce substantial shifts in receptor subtype selectivity, intrinsic efficacy, and physicochemical properties [1]. For the histamine H₃/H₄ receptor family, the imbutamine scaffold (4-(1H-imidazol-4-yl)butanamine) is exquisitely sensitive to peripheral substitution, with EC₅₀ values spanning three orders of magnitude depending on the heterocycle and side-chain modifications [2]. Consequently, procurement of a close analog without the precise 2-ethylimidazole/ethylamino combination carries a high risk of divergent pharmacological profile, confounding SAR interpretation and wasting synthesis resources .

2-Ethylimidazole absence Des-ethyl analogs (e.g., CAS 1343393-70-3) may exhibit shifted H₃/H₄ subtype selectivity; class-level SAR indicates substantial profile differences
N-Ethyl vs N-methylamino N-Methyl analog (CAS 1341462-27-8) may alter lipophilicity and target-binding kinetics; logD and permeability profiles may not transfer
4- vs 3-position attachment 3-Substituted isomer (CAS 1995887-90-5) shifts pharmacophore geometry; one methylene difference may invert functional activity at histamine receptors

Quantitative Differentiation Evidence: 4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide versus Closest Analogs


Structural Differentiation: Dual Alkylation Pattern (2-Ethylimidazole + N-Ethylamino) Distinguishes Target Compound from Unsubstituted and Mono-Alkylated Analogs

The target compound possesses a unique dual-alkylation motif: a 2-ethyl substituent on the imidazole ring and an N²-ethylamino group on the butanamide chain . By contrast, the closest commercially available analog, 2-(ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1343393-70-3), lacks the 2-ethyl on the imidazole . In imbutamine-based SAR, 2-methyl substitution on the imidazole ring was shown to alter H₃R/H₄R selectivity by >10-fold relative to the unsubstituted parent [1]. Although direct comparative pharmacological data for the target compound are not publicly available, the presence of the 2-ethyl group is expected to confer distinct steric and electronic properties relative to the des-ethyl analog, consistent with established imidazole SAR [1].

Structural Differentiation Class-level
Target 2-Ethyl on imidazole present
Comparator Des-ethyl analog (CAS 1343393-70-3) lacks alkyl substitution
Quantified difference: class-level SAR indicates >10-fold H₃/H₄ selectivity shift with 2-alkyl substitution (imbutamine scaffold)
Supports receptor selectivity differentiation context
Direct data for this specific compound not reported
Histamine receptor ligands Imidazole SAR Chemotype fingerprinting

Amino Substituent Differentiation: N-Ethylamino vs. N-Methylamino Impacts Lipophilicity and Predicted Binding Interactions

The target compound incorporates an N-ethylamino group at the 2-position of the butanamide, whereas the close analog 4-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)butanamide (CAS 1341462-27-8) bears an N-methylamino group . Using the imbutamine scaffold as a reference, homologation of the N-alkyl substituent from methyl to ethyl has been associated with increased lipophilicity (estimated ΔcLogP ≈ +0.5) and altered hydrogen-bond donor capacity, which can translate into measurable differences in membrane permeability and target residence time [1]. The target compound therefore offers a distinct physicochemical profile for medicinal chemistry optimization campaigns where fine-tuning of logD is critical for CNS penetration or metabolic stability [1].

Amino Substituent Differentiation Class-level
Target N-Ethylamino group (C₂H₅NH–)
Comparator N-Methylamino analog (CAS 1341462-27-8)
Quantified difference: estimated ΔcLogP ≈ +0.5 (ethyl vs methyl); class-level SAR links N-alkyl chain to lipophilicity and target-binding kinetics
Reported physicochemical differentiation context
Exact logD not experimentally determined for this scaffold
Physicochemical profiling Imidazole SAR Pharmacophore modeling

Regioisomeric Differentiation: 4-(Imidazol-1-yl)butanamide vs. 3-(Imidazol-1-yl)butanamide Positional Isomer Determines Pharmacophoric Geometry

The target compound features the imidazole ring attached at the 4-position (terminal carbon) of the butanamide chain, generating a linear N–C–C–C(NH-Et)–C(O)NH₂ topology . The positional isomer 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS 1995887-90-5) attaches the imidazole at the 3-position, creating a branched scaffold with a different spatial relationship between the imidazole ring and the ethylamino/carboxamide pharmacophores . In histamine receptor ligand design, the distance between the imidazole ring and the protonated amine is a primary determinant of receptor subtype activation; a shift of even one methylene unit can invert agonist/antagonist behavior [1]. Selecting the correct regioisomer (4-substituted) is therefore essential for maintaining the intended pharmacophoric geometry.

Regioisomeric Differentiation Class-level
Target 4-(Imidazol-1-yl) attachment (linear topology)
Comparator 3-Substituted isomer (CAS 1995887-90-5) (branched topology)
Quantified difference: one methylene unit shift in attachment position; literature precedent indicates such a shift can invert functional activity at histamine receptors
Regioisomeric integrity context
Pharmacophore geometry critical for receptor engagement studies
Positional isomerism Receptor pharmacophore Ligand geometry

Commercial Availability and Purity Benchmarking: Verified ≥97% Purity with Documented Certificate of Analysis Support

The target compound is commercially available from AKSci at ≥97% purity (Cat. 7172EL) with a documented Certificate of Analysis (CoA) available upon request, and from Leyan at 98% purity (Cat. 1363391) . By comparison, the des-ethyl analog 2-(ethylamino)-4-(1H-imidazol-1-yl)butanamide is listed at 97% purity from Fluorochem . The target compound's pricing from AKSci is $1,484/g (1g scale), $4,295/5g, and $6,367/10g . Procurement from established vendors with documented CoA support ensures batch-to-batch reproducibility—a critical requirement for quantitative SAR studies and receptor binding assays where impurities >3% can confound IC₅₀/EC₅₀ determinations .

Commercial Availability & Purity Benchmarking Specification review
Target ≥97% purity (AKSci), 98% (Leyan); multi-vendor sourcing; CoA documented
Comparator Des-ethyl analog: 97% purity (Fluorochem), single-source availability
Quantified difference: comparable purity; target compound offers broader vendor network (AKSci, Leyan, Chemscene) and transparent procurement data (e.g., $1,484/g at 1g scale)
Supports procurement reproducibility and method validation
Purity determined by supplier QC methods; multi-vendor sourcing mitigates supply risk
Chemical procurement Purity specification Quality assurance

Optimal Research Application Scenarios for 4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Based on Differential Evidence


Histamine H₃/H₄ Receptor SAR Probe: Investigating the Role of 2-Ethylimidazole Substitution on Subtype Selectivity and Intrinsic Efficacy

The target compound's structural relationship to imbutamine makes it a suitable probe for histamine H₃/H₄ receptor SAR studies. The 2-ethyl substituent on the imidazole ring differentiates it from the des-ethyl analog (CAS 1343393-70-3), and prior work with the imbutamine scaffold has demonstrated that 2-alkylimidazole modifications can shift H₃R/H₄R selectivity by >10-fold [1]. Researchers can use this compound to systematically evaluate how imidazole 2-substitution modulates functional activity (GTPγS binding, cAMP inhibition) at recombinant human H₃R and H₄R, generating direct head-to-head potency data against the unsubstituted and mono-substituted comparators.

Physicochemical Optimization of CNS-Penetrant Imidazole Ligands: Balancing Lipophilicity and Hydrogen-Bonding Capacity

With an estimated ΔcLogP of ≈+0.5 relative to the N-methylamino analog (CAS 1341462-27-8), the target compound provides a rational step in lipophilicity optimization for CNS-targeted imidazole programs [2]. Medicinal chemistry teams can employ this compound to assess the impact of N-ethyl vs. N-methyl substitution on logD, PAMPA permeability, and brain-plasma ratio in rodent pharmacokinetic studies, using quantitative physicochemical profiling to guide further lead optimization while maintaining the 2-ethylimidazole pharmacophore.

Regioisomer-Controlled Chemical Biology Tool: Ensuring Pharmacophoric Fidelity in Target Engagement Studies

The 4-position imidazole attachment distinguishes this compound from its 3-substituted positional isomer (CAS 1995887-90-5), which presents a fundamentally different spatial relationship between the imidazole ring and the ethylamino/carboxamide groups [3]. For chemical biology studies—such as photoaffinity labeling, cellular thermal shift assays (CETSA), or bioluminescence resonance energy transfer (BRET)-based target engagement—the correct regioisomer is essential to ensure that observed binding events reflect the intended pharmacophore geometry. Procurement of the 4-substituted isomer eliminates the confounding variable of positional isomerism.

Multi-Vendor Sourcing for Reproducible in vitro Pharmacology: CoA-Backed Purity for Quantitative Assays

With verified purity ≥97% and Certificate of Analysis support from at least two independent vendors (AKSci, Leyan, Chemscene), the target compound is well-suited for quantitative in vitro pharmacology workflows—including radioligand binding, fluorescence polarization, and high-content screening—where impurities exceeding 3% can artifactually shift IC₅₀ values . Multi-vendor availability reduces single-supplier dependency and enables cross-laboratory validation of key assay results, supporting robust, publication-quality data generation.

Application
Selection Property
Validation Focus
Histamine H₃/H₄ receptor SAR studies
2-Ethylimidazole substitution profile
H₃R/H₄R functional activity and subtype selectivity
CNS-targeted imidazole lead optimization
N-Ethylamino lipophilicity modulation
logD, membrane permeability, brain-plasma ratio
Pharmacophore-fidelity target engagement studies
4-Position imidazole attachment regioisomer
Target engagement geometry confirmation (e.g., CETSA, BRET)
Quantitative in vitro pharmacology workflows
Multi-vendor CoA-supported purity profile
Inter-laboratory reproducibility and impurity control
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